molecular formula C15H22N2O2 B4507997 2-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide

2-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide

Cat. No.: B4507997
M. Wt: 262.35 g/mol
InChI Key: OHLGASWDZXLRFQ-UHFFFAOYSA-N
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Description

2-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

One area of research focuses on the synthesis and characterization of compounds with similar structural motifs. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involved reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. This compound was characterized using various spectroscopic methods, highlighting its potential as a bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Pharmacological Studies

Another domain is the investigation of compounds' pharmacological effects, such as studies on aryloxypropanolamines and their impact on the contractile function of rat intralobar pulmonary artery. These studies explore the interactions between different receptors and the potential for developing new therapeutic agents (V. Leblais et al., 2004).

Material Science Applications

Research in material science also emerges, with studies on the synthesis and characterization of novel aromatic polyimides. These materials, synthesized from diamines and dianhydrides, exhibit desirable properties such as solubility in organic solvents and thermal stability, indicating potential applications in high-performance materials (M. Butt et al., 2005).

Chemoselective Reactions

In the field of organic chemistry, research on the chemoselective reactions of functionalized anilines with dimethyl carbonate demonstrates the potential for selective N-methylation, highlighting the chemical reactivity and potential applications of similar compounds in synthetic chemistry (M. Selva et al., 2003).

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-10-16-13(18)11-8-6-7-9-12(11)17-14(19)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLGASWDZXLRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.